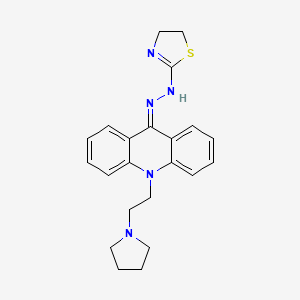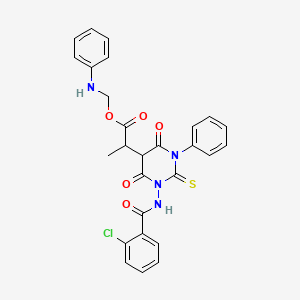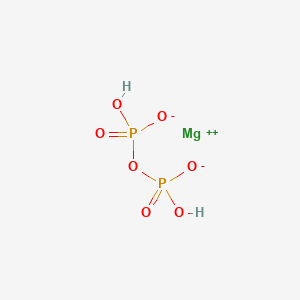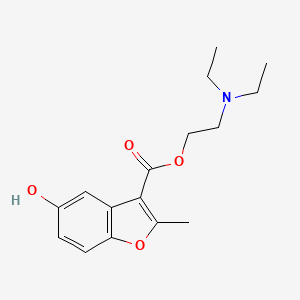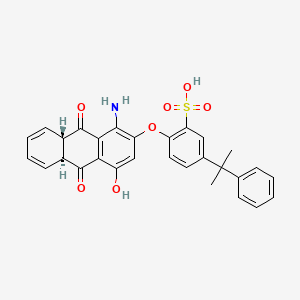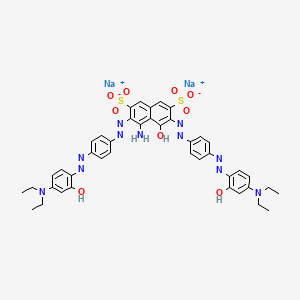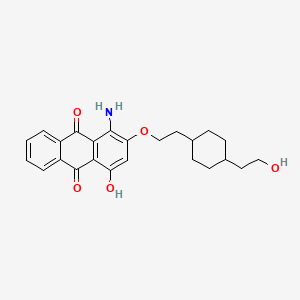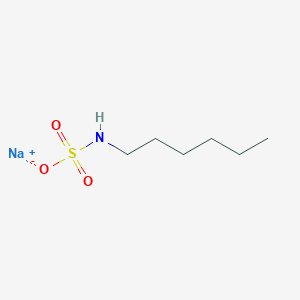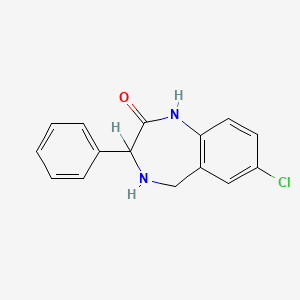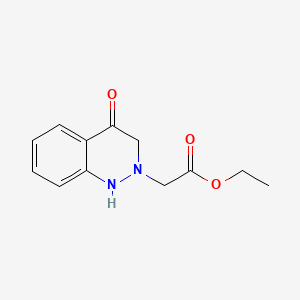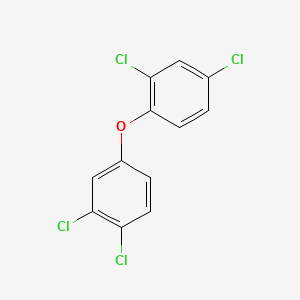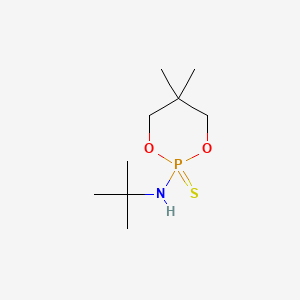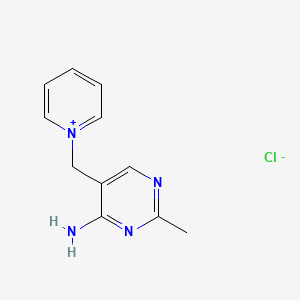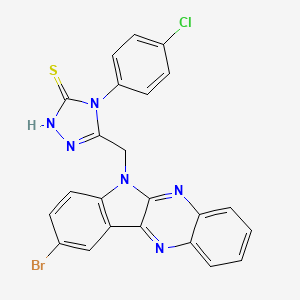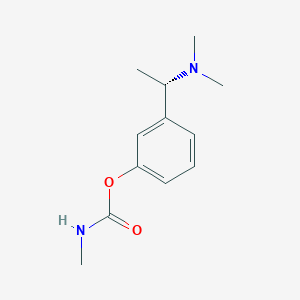
Miotine, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deethyl rivastigmine is a derivative of rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. Deethyl rivastigmine retains the core structure of rivastigmine but lacks the ethyl group, which may influence its pharmacological properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of deethyl rivastigmine can be achieved through various methods, including direct asymmetric reductive amination. This process involves the use of iridium-phosphoramidite ligand complexes to catalyze the reductive coupling of 3-acetylphenyl ethyl (methyl)carbamate with diphenylmethanamine. The reaction conditions typically include mild temperatures and the presence of specific additives to enhance yield and enantioselectivity .
Industrial Production Methods: Industrial production of deethyl rivastigmine may involve the resolution of racemic mixtures using tartaric acid derivatives. This method ensures the production of enantiopure compounds, which are crucial for achieving the desired biological activity .
化学反应分析
Types of Reactions: Deethyl rivastigmine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
科学研究应用
Deethyl rivastigmine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on cholinesterase inhibition.
Biology: Investigated for its potential neuroprotective effects and ability to enhance cognitive function.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of novel drug delivery systems, such as transdermal patches and microneedles, to improve bioavailability and patient compliance
作用机制
Deethyl rivastigmine exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses. The enhanced cholinergic function is believed to improve cognitive function and alleviate symptoms of dementia .
相似化合物的比较
Rivastigmine: The parent compound, which includes an ethyl group.
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.
Comparison:
Rivastigmine vs. Deethyl Rivastigmine: Deethyl rivastigmine lacks the ethyl group, which may result in different pharmacokinetic properties and potentially reduced side effects.
Donepezil: Selectively inhibits acetylcholinesterase, whereas deethyl rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: Besides inhibiting cholinesterase, it also modulates nicotinic receptors, which may offer additional therapeutic benefits
属性
CAS 编号 |
1070660-29-5 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1 |
InChI 键 |
KQOUPMYYRQWZLI-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C |
规范 SMILES |
CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


